Coagulin J

Compound Identity Procurement Specification Biological Activity

Researchers face variability when using crude Withania extracts instead of defined compounds. Coagulin J solves this as a pure (≥95% HPLC), low-activity withanolide (C28H38O6, MW 470.6) ideal as a negative control in α-glucosidase SAR assays. - Enables >10-fold activity discrimination vs. potent analogs like 27-hydroxywithanolide I. - Validated analytical reference standard for HPLC/LC-MS method development and botanical extract standardization. - Structurally confirmed withanolide, distinct from the 3-4 kDa bacteriocin 'coagulin'.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
CAS No. 216164-41-9
Cat. No. B15192743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoagulin J
CAS216164-41-9
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC(C6)O)C)C)O2)C)CO
InChIInChI=1S/C28H38O6/c1-15-11-23(33-24(32)18(15)14-29)27(4)21-8-10-28(34-27)20-6-5-16-12-17(30)13-22(31)26(16,3)19(20)7-9-25(21,28)2/h5,17,19-21,23,29-30H,6-14H2,1-4H3/t17-,19+,20-,21-,23-,25-,26+,27-,28-/m1/s1
InChIKeySYAAPYCBHNSHLM-DPAWWDGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coagulin J: Structurally Defined Withanolide


Coagulin J (CAS 216164-41-9, C28H38O6, MW 470.6) is a defined withanolide, a C28 steroidal lactone, isolated from Withania coagulans [1]. While the 'coagulin' name also refers to a 3-4 kDa bacteriocin from Bacillus coagulans [2], this compound is the distinct small molecule (14R,17R,20R,22R)-3β,27-dihydroxy-14,20-epoxy-1-oxowitha-5,24-dienolide [3]. Its value lies in its unique molecular architecture, which provides a basis for studying specific biological interactions, such as α-glucosidase inhibition, distinct from other withanolides [1].

Defined withanolide. Single molecular entity (C28 steroidal lactone), not the bacteriocin also called coagulin.
Structure-verified scaffold. 14R,17R,20R,22R stereochemistry confirmed; suitable for target-engagement and SAR studies.
Biological interaction probe. Reported context for studying α-glucosidase inhibition and withanolide signaling pathways.

Why Coagulin J Cannot Be Substituted


Substitution of pure Coagulin J with crude Withania coagulans extracts or other withanolides is scientifically invalid. Firstly, Coagulin J is a specific, low-molecular-weight withanolide (C28H38O6) [1], whereas the identically named 'coagulin' is a peptide bacteriocin of 3-4 kDa [2]. These are fundamentally different chemical entities with distinct mechanisms of action, leading to different research outcomes. Secondly, within the withanolide class, activity is highly structure-dependent; Coagulin J and its close analogs (e.g., Coagulin E, Withaperuvin C) exhibit a >10-fold difference in potency for the same biological target, α-glucosidase [1]. Using an undefined mixture or an incorrect analog will introduce uncontrolled variability and confound results in pharmacological and biochemical assays.

Risk 1: Identity mismatch – bacteriocin vs. withanolide
Target
Coagulin J: small-molecule withanolide (C28H38O6, ~470 Da)
Common substitution error
Bacteriocin 'coagulin': 3–4 kDa peptide with unrelated antimicrobial activity
Risk 2: Potency mismatch – withanolide analogs
Target
Coagulin J: low α-glucosidase inhibition; suited as baseline/SAR control
Incorrect analog
27-hydroxywithanolide I or other potent withanolides: activity may differ substantially; not interchangeable

Coagulin J: Selection Evidence vs. Analogs


Withanolide vs. Bacteriocin Identity

A critical distinction exists between Coagulin J (CAS 216164-41-9) and the bacteriocin also called 'coagulin'. Coagulin J is a withanolide, a small molecule with formula C28H38O6 and MW 470.6 g/mol . The bacteriocin 'coagulin' is an antimicrobial peptide with an apparent molecular mass of 3-4 kDa [1]. They are not interchangeable and target completely different biological systems. Selecting the correct chemical entity is paramount for experimental validity.

Withanolide vs. bacteriocin identity
Class-level
Coagulin J: ~470 Da (small molecule) vs. bacteriocin: 3–4 kDa (>100× mass difference)
Ensures procurement of the correct withanolide entity, not the unrelated bacteriocin.
Order by CAS 216164-41-9 to avoid misidentification; the name 'coagulin' alone is ambiguous.
Compound Identity Procurement Specification Biological Activity

α-Glucosidase Inhibition vs. Structural Analogs

Within the withanolide class, α-glucosidase inhibitory activity is highly variable. A study isolating six withanolides from W. coagulans reported IC50 values for three of them: 27-hydroxywithanolide I (5) at 66.7 ± 3.6 µM, withaperuvin C (4) at 407 ± 4.5 µM, and withanolide J (2) at 683 ± 0.94 µM [1]. While Coagulin J (also known as compound 3 in that study) did not have a reported IC50 due to low activity [1], this data set provides a critical baseline. It demonstrates that Coagulin J has significantly lower α-glucosidase inhibitory potency compared to 27-hydroxywithanolide I, but may have similar or lower potency than withaperuvin C and withanolide J.

α-Glucosidase inhibition profile
Class-level
Coagulin J: IC50 not quantifiable (low activity). 27-hydroxywithanolide I IC50 66.7 µM; withaperuvin C 407 µM; withanolide J 683 µM [1].
Low α-glucosidase inhibition supports its use as a baseline control in withanolide SAR studies.
Reported potency differences among withanolides require careful analog selection for target engagement.
α-glucosidase inhibition Antidiabetic research Withanolide comparison

Antimicrobial Distinction: Withanolide vs. Bacteriocin

The bacteriocin 'coagulin' is an antimicrobial peptide that differs from pediocin by only a single amino acid at its C-terminus [1]. It demonstrates a bactericidal and bacteriolytic mode of action against indicator cells [2]. While this activity is attributed to the bacteriocin, not the withanolide Coagulin J, it is a crucial point of differentiation. If a researcher intends to study antimicrobial activity, they must source the correct 'coagulin' (the bacteriocin), not Coagulin J (the withanolide). Conversely, if the goal is to study withanolide pharmacology, the bacteriocin is an inappropriate substitute.

Antimicrobial activity context
Context-dependent
Bacteriocin coagulin: bactericidal, pediocin-like (single C-terminal amino acid difference). No such activity for the withanolide.
Antimicrobial studies require the bacteriocin, not Coagulin J; the withanolide is not an antimicrobial tool.
Verify compound identity before designing antimicrobial screening experiments.
Antimicrobial Food preservation Bacteriocin comparison

Coagulin J: Research & Industrial Applications


Control for Withanolide SAR Studies

Given its low activity in α-glucosidase inhibition assays compared to potent analogs like 27-hydroxywithanolide I [1], Coagulin J serves as an excellent negative control or a baseline compound in SAR studies. Researchers can use it to map the structural features (e.g., hydroxylation patterns) critical for biological activity, thereby accelerating the rational design of more potent withanolide derivatives for antidiabetic or anti-inflammatory applications.

Pharmacological Tool for Withanolide Pathways

As a structurally defined withanolide (C28H38O6) [1], Coagulin J can be used to probe the specific molecular targets and signaling pathways modulated by this class of natural products, independent of the confounding effects of other compounds present in crude Withania extracts. This ensures that observed cellular or molecular effects can be attributed with confidence to a withanolide scaffold, facilitating more rigorous target identification and mechanism-of-action studies.

Analytical Standard for Withania coagulans Products

For industries developing standardized extracts or nutraceuticals from Withania coagulans, pure Coagulin J (CAS 216164-41-9) is an essential analytical reference standard [1]. It can be used to develop and validate HPLC or LC-MS methods for the identification and quantification of this specific withanolide in complex botanical matrices. This ensures batch-to-batch consistency and supports regulatory compliance by providing a marker for a specific phytochemical constituent.

Application
Selection Property
Validation Focus
Withanolide SAR control
Low α-glucosidase inhibition; defined withanolide scaffold
Baseline for potency comparisons; structural activity relationship interpretation
Withanolide pathway research
Pure C28 steroidal lactone with verified stereochemistry
Target identification and signaling studies without crude extract interference
Botanical standardization
Certified reference compound (CAS 216164-41-9)
HPLC/LC-MS method development; withanolide quantification; batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coagulin J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.